N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic compound that contains several functional groups including a carboxamide, a pyridine ring, a thiophene ring, and a dioxine ring .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions such as the Suzuki-Miyaura coupling . This reaction is used to couple boronic acids with organic halides, which could be a possible method for forming the pyridine and thiophene rings in the compound .
Molecular Structure Analysis
The molecular structure of similar compounds shows that the planes of the pyridine and benzene rings are inclined to one another . There is also an intramolecular N—H…O hydrogen bond present forming an S (6) ring motif .
Chemical Reactions Analysis
The compound, due to the presence of the pyridine and thiophene rings, might undergo electrophilic substitution reactions . The carboxamide group could also participate in condensation reactions .
Scientific Research Applications
Heterocyclic Compound Synthesis
This compound serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in the construction of complex molecular architectures. For instance, research by Mohareb et al. (2004) highlights its application in creating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its versatility in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, another study by Mohareb et al. (2003) elaborates on its reactivity towards different chemical reagents to produce thienopyridines and -pyrimidines, further illustrating its importance in the synthesis of nitrogen-containing heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003).
Medicinal Chemistry
In medicinal chemistry, this compound has facilitated the development of novel pharmaceuticals with potential anti-inflammatory and analgesic properties. A study by Abu‐Hashem et al. (2020) presents the synthesis of novel derivatives derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings underscore the compound's contribution to identifying new therapeutic agents.
Nanomaterials and Environmental Applications
Moreover, this compound has applications in the development of novel nanomaterials for environmental remediation. Zargoosh et al. (2015) have demonstrated its use in synthesizing magnetic nanoadsorbents for the effective removal of heavy metals from industrial wastes, highlighting its environmental significance (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Future Directions
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(17-12-23-15-4-1-2-5-16(15)24-17)21-11-13-7-8-20-14(10-13)18-6-3-9-25-18/h1-10,17H,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKHIORQTCVGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.